molecular formula C15H18BrNO B10955392 (2E)-3-(4-bromophenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one

(2E)-3-(4-bromophenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one

Cat. No.: B10955392
M. Wt: 308.21 g/mol
InChI Key: GBBHOHINGZDKIB-RMKNXTFCSA-N
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Description

(2E)-3-(4-bromophenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a bromine atom on one of the phenyl rings and a piperidine ring attached to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromophenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 3-methylpiperidin-1-ylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-bromophenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(2E)-3-(4-bromophenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in (2E)-3-(4-bromophenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one imparts unique chemical and biological properties compared to its analogs with different halogen or alkyl substituents. The bromine atom can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity.

Properties

Molecular Formula

C15H18BrNO

Molecular Weight

308.21 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C15H18BrNO/c1-12-3-2-10-17(11-12)15(18)9-6-13-4-7-14(16)8-5-13/h4-9,12H,2-3,10-11H2,1H3/b9-6+

InChI Key

GBBHOHINGZDKIB-RMKNXTFCSA-N

Isomeric SMILES

CC1CCCN(C1)C(=O)/C=C/C2=CC=C(C=C2)Br

Canonical SMILES

CC1CCCN(C1)C(=O)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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